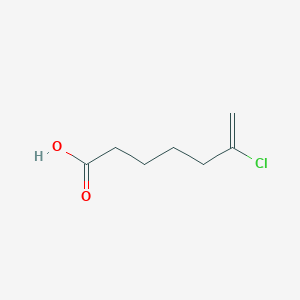

6-Chloro-6-heptenoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chlorohept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c1-6(8)4-2-3-5-7(9)10/h1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVJKSMJQQSXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641249 | |

| Record name | 6-Chlorohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-28-7 | |

| Record name | 6-Chlorohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Chloro 6 Heptenoic Acid

Foundational Synthetic Approaches for Halogenated Alkenoic Acids

The synthesis of halogenated alkenoic acids is built upon well-established reactions that have been refined over more than a century of chemical research. These methods include transformations that shorten the carbon skeleton and those that directly functionalize an existing unsaturated acid.

Historical Development of Halodecarboxylation in Aliphatic Systems

Decarboxylative halogenation, or halodecarboxylation, is a fundamental method for producing organic halides from carboxylic acids. acs.orgresearchgate.net This process involves the cleavage of a carbon-carbon bond, releasing carbon dioxide and replacing the carboxyl group with a halogen. acs.orgacs.org

The genesis of this transformation dates back to 1861, when Alexander Borodin reported the reaction of silver salts of valeric and butyric acids with bromine to yield the corresponding alkyl bromides. nih.gov This reaction was later systematically developed by Hunsdiecker, who demonstrated that treating silver salts of aliphatic carboxylic acids with bromine in carbon tetrachloride efficiently produced alkyl bromides. nih.gov This process is now widely known as the Hunsdiecker–Borodin reaction. royalsocietypublishing.org

The reaction typically proceeds through a radical mechanism. acs.org The initial step is the formation of an acyl hypobromite (B1234621) intermediate, which then undergoes homolytic cleavage to form a carboxyl radical. This radical subsequently loses carbon dioxide to generate an alkyl radical, which then abstracts a halogen atom from another molecule of acyl hypobromite or the halogenating agent to form the final alkyl halide product.

Over the years, various modifications have been introduced to improve the reaction's scope and practicality. The Cristol–Firth modification, for example, uses mercuric oxide and the free carboxylic acid with bromine, avoiding the need to prepare the dry silver salt. royalsocietypublishing.org Other developments have introduced alternative halogen sources and catalysts to perform the transformation under milder conditions. For instance, N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), have been employed for the halodecarboxylation of various carboxylic acids. royalsocietypublishing.orgresearchgate.net

Table 1: Key Historical Halodecarboxylation Reactions

Evolution of Direct Chlorination Methods for Unsaturated Carboxylic Acids

Direct chlorination of unsaturated carboxylic acids involves the addition of chlorine or a chlorine-containing reagent across the double bond. The evolution of these methods has been driven by the need for selectivity and milder reaction conditions to avoid unwanted side reactions.

Early methods often involved harsh reagents like molecular chlorine (Cl₂), which can be difficult to handle and may lead to non-selective reactions, including substitution on the aliphatic chain. researchgate.netub.edu A significant challenge in the direct halogenation of unsaturated acids like 6-heptenoic acid is the potential for intramolecular cyclization, leading to the formation of a halolactone. connectjournals.commdpi.com This occurs when the carboxyl group acts as an internal nucleophile, attacking the halonium ion intermediate formed at the double bond.

Modern methods have focused on developing more controllable and selective chlorinating agents. N-Chlorosuccinimide (NCS) is a widely used reagent for this purpose. nih.gov The reactivity can be tuned by the choice of solvent and the addition of catalysts. For example, the use of sodium hypochlorite (B82951) pentahydrate (NaClO·5H₂O) has been explored as an electrophilic chlorinating reagent for simple alkenes, representing a move towards more user-friendly reagents. mdpi.com Other systems, such as using diphenyl sulfoxide/oxalyl chloride, have been developed for chlorolactonization, highlighting the fine control needed to direct the reaction towards either addition or cyclization. mdpi.com For α,β-unsaturated carboxylic acids, specific methods using reagents like Oxone® in combination with sodium chloride have been developed for stereospecific halodecarboxylation, which proceeds via a different mechanism than direct addition. researchgate.net

Targeted Synthesis of 6-Chloro-6-heptenoic Acid

The synthesis of the specific target molecule, this compound, can be approached through several strategic routes, including direct modification of a readily available precursor or through the transformation of other functional groups.

Direct Halogenation of 6-Heptenoic Acid and Analogues

The most direct conceptual route to this compound is the chlorination of its parent unsaturated acid, 6-heptenoic acid. ontosight.ainih.gov This compound features a terminal double bond that is susceptible to electrophilic addition.

The reaction would likely proceed through the formation of a chloronium ion intermediate at the C6-C7 double bond. This intermediate can then be attacked by a chloride ion to yield 6,7-dichloroheptanoic acid. To obtain the desired this compound, a subsequent elimination of hydrogen chloride would be necessary. However, controlling the regioselectivity of this elimination to favor the formation of the C6-C7 double bond over the C5-C6 double bond is a significant challenge.

A more common outcome of the electrophilic halogenation of ω-alkenoic acids is intramolecular cyclization. For example, the bromolactonization of 6-heptenoic acid using N-bromosuccinimide (NBS) and a selenium-based catalyst system has been shown to produce the corresponding seven-membered bromolactone in good yield. rsc.org A similar reaction using a chlorine source like NCS could potentially yield a chlorolactone, which would then require subsequent ring-opening and elimination steps to arrive at the target acid.

Table 2: Electrophilic Bromination of 6-Heptenoic Acid

Approaches via Functional Group Interconversions from Precursors

Functional group interconversions (FGIs) provide alternative and often more controllable pathways to complex molecules by transforming one functional group into another. fiveable.meslideshare.net This strategy is central to organic synthesis. ub.edu

One plausible FGI approach to this compound could start from 6-oxoheptanoic acid. The ketone functionality at the 6-position can be converted into the desired vinyl chloride. This transformation can be achieved using reagents like phosphorus pentachloride (PCl₅), which is known to convert ketones into gem-dichlorides, followed by a controlled elimination of one equivalent of HCl. Alternatively, reaction with a Vilsmeier-type reagent could directly afford the chloro-alkene.

Another potential precursor is 6-heptynoic acid. The terminal alkyne can undergo hydrochlorination. The addition of HCl across the triple bond, if controlled to be stereospecific and regioselective (Markovnikov addition), would place the chlorine atom at the 6-position, yielding this compound directly. This reaction often requires specific catalysts, such as copper or gold salts, to control the outcome.

Synthetic Routes Employing Diverse Starting Materials

Building the carbon skeleton of this compound from simpler, diverse starting materials offers flexibility and can be advantageous for introducing specific functionalities.

One such strategy could involve the synthesis of α-Lipoic acid, which starts from ethyl 6-chloro-6-oxohexanoate. rsc.org This demonstrates the use of a chloro-functionalized six-carbon chain as a key building block. A similar retrosynthetic analysis for this compound might involve coupling a five-carbon synthon containing a carboxylic acid (or a protected form) with a two-carbon synthon that already contains the vinyl chloride moiety. For example, a Grignard reagent derived from a 5-halopentanoic acid ester could react with a chloro-epoxide or a similar electrophile.

Alternatively, a Wittig-type reaction could be employed. A phosphonium (B103445) ylide derived from a 5-carboxypentyl halide could react with a two-carbon aldehyde containing a chlorine atom, such as chloroacetaldehyde. The challenge in this approach would be the stability of the chloro-aldehyde and controlling the E/Z stereochemistry of the resulting double bond.

Table of Mentioned Compounds

Utilization of Chlorinated Alkyl Chains and Carboxylic Acid Precursors

The construction of this compound can be conceptually approached by combining a pre-functionalized chlorinated alkyl chain with a component that provides the carboxylic acid functionality. While direct literature on the synthesis of this compound via this specific route is scarce, analogous transformations provide a blueprint for potential synthetic pathways.

One plausible approach involves the use of a Grignard reagent derived from a chlorinated alkene. For instance, the synthesis of 6-heptenoic acid has been achieved starting from 6-bromo-1-hexene. A similar strategy could be envisioned for the chloro-analog, where a 6-chloro-6-heptenyl magnesium halide is reacted with carbon dioxide to yield the target carboxylic acid. However, the stability and reactivity of such a vinyl chloride Grignard reagent would be a critical factor.

An alternative strategy draws from patent literature describing the synthesis of related compounds. For example, a method for producing ethyl 6-chloro-6-oxohexanoate involves the reaction of monoethyl adipate (B1204190) with bis(trichloromethyl) carbonate. nih.gov This suggests a pathway where a dicarboxylic acid derivative is selectively converted to an acyl chloride, which could then potentially be transformed into the desired vinyl chloride.

Another potential route involves the modification of a pre-existing carboxylic acid. For example, the Hell-Volhard-Zelinsky reaction allows for the α-halogenation of carboxylic acids. msu.edu While this typically applies to the position adjacent to the carboxyl group, modifications or alternative radical-based halogenation methods might be explored to introduce a chlorine atom at the 6-position of a suitable heptenoic acid precursor.

| Starting Material Type | Key Transformation | Potential Challenges |

| Halogenated Alkyl Halide | Grignard formation and carboxylation | Stability of the vinyl chloride Grignard reagent |

| Dicarboxylic Acid Derivative | Selective mono-chlorination/decarboxylation | Control of regioselectivity |

| Unsaturated Carboxylic Acid | Allylic or vinylic chlorination | Achieving the desired regiochemistry and stereochemistry |

Preparation from Oxo-Heptanoic Acid Derivatives

The synthesis of this compound from oxo-heptanoic acid derivatives offers a different strategic approach, where the vinyl chloride functionality is generated from a ketone. A key transformation in this regard is the conversion of a ketone to a vinyl halide.

One established method for this transformation is the reaction of a ketone with a phosphorus-based reagent, such as phosphorus pentachloride (PCl₅) or a Vilsmeier-Haack type reagent. For instance, a 6-oxoheptanoic acid derivative could potentially be converted to this compound. The reaction conditions would need to be carefully controlled to avoid side reactions involving the carboxylic acid group.

Research on the synthesis of γ-keto carboxylic acids provides insights into constructing the carbon skeleton. A magnesium-promoted reductive carboxylation of aryl vinyl ketones has been reported to yield γ-keto carboxylic acids. nih.govorganic-chemistry.orgacs.orgacs.org While this method focuses on aryl vinyl ketones, it demonstrates the formation of a keto-acid scaffold that could be a precursor. A hypothetical route could involve the synthesis of a suitable vinyl ketone, followed by carboxylation and subsequent chlorination of the keto group.

Furthermore, the synthesis of complex heptenoic acid derivatives, such as 7-(1H-pyrrol-3-yl)-substituted-3,5-dihydroxyhept-6(E)-enoic acids, highlights advanced methods for constructing the C7 chain with functionality at C6 and C7. acs.org These strategies often involve aldol-type reactions or other carbon-carbon bond-forming reactions to build the heptenoate backbone, which is then further functionalized.

| Precursor Type | Key Reagent/Reaction | Considerations |

| 6-Oxoheptanoic acid derivative | Phosphorus pentachloride (PCl₅) | Compatibility with the carboxylic acid moiety |

| Vinyl ketone | Reductive carboxylation | Applicability to non-aryl vinyl ketones |

| Aldehyde and acetate (B1210297) units | Aldol condensation / Wittig reaction | Stepwise construction of the carbon skeleton |

Stereoselective and Asymmetric Synthesis Strategies for Chiral Analogues

The presence of a stereocenter or a stereochemically defined double bond in analogs of this compound necessitates the use of stereoselective synthetic methods. Research in the broader field of chiral heptenoic acids and chloroalkenes provides a toolbox of strategies that can be applied to this specific target.

Enantioselective Approaches for Related Chiral Heptenoic Acid Derivatives

Achieving enantioselectivity in the synthesis of chiral heptenoic acid derivatives often involves the use of chiral auxiliaries, chiral catalysts, or enzymes. While direct enantioselective synthesis of this compound is not extensively documented, methods applied to similar structures are highly relevant.

One common strategy is the use of chiral auxiliaries, such as Evans oxazolidinones. An α,β-unsaturated acyl oxazolidinone derived from a chiral auxiliary can undergo diastereoselective conjugate addition of an organometallic reagent to introduce a substituent at the β-position, thereby setting a stereocenter. Subsequent removal of the auxiliary would yield the chiral carboxylic acid.

Catalytic asymmetric synthesis offers a more atom-economical approach. For example, enantioselective 1,4-addition reactions to α,β-unsaturated carboxylic acids can be catalyzed by chiral amine-boronic acid cooperative catalysts. bohrium.com This method allows for the introduction of a substituent at the β-position with high enantioselectivity.

Enzymatic resolutions are another powerful tool. Lipases can selectively catalyze the hydrolysis or esterification of one enantiomer of a racemic mixture of a carboxylic acid or its ester, allowing for the separation of the two enantiomers.

| Strategy | Key Feature | Example Application |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide a stereoselective reaction. | Evans oxazolidinones for diastereoselective conjugate additions. |

| Asymmetric Catalysis | Use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. | Chiral amine-boronic acid catalyzed 1,4-additions. |

| Enzymatic Resolution | Exploiting the stereoselectivity of enzymes to separate enantiomers. | Lipase-catalyzed kinetic resolution of racemic esters. |

Diastereoselective Control in this compound Synthesis

Controlling the diastereoselectivity in the synthesis of this compound primarily relates to establishing the geometry of the carbon-carbon double bond, which can exist as either the (E) or (Z) isomer. Several methods have been developed for the stereoselective synthesis of chloroalkenes.

Organocuprate-mediated reactions have proven effective for the synthesis of (Z)-chloroalkenes. For example, the reduction and alkylation of γ,γ-dichloro-α,β-enoyl sultams using organocuprates can afford α-chiral (Z)-chloroalkene derivatives with high diastereoselectivity. acs.orgnih.gov This methodology could potentially be adapted to a substrate that would lead to a this compound derivative.

Another approach involves the stereoselective synthesis of highly functionalized (Z)-chloroalkene dipeptide isosteres. rsc.orgnii.ac.jprsc.org These methods often rely on the stereoselective ring-opening of chloroaziridine intermediates or other stereocontrolled transformations to establish the desired double bond geometry.

The chlorolactonization of unsaturated carboxylic acids can also proceed with diastereoselectivity. The reaction of β,γ-unsaturated carboxylic acids with a chlorinating agent can lead to the formation of lactones with specific stereochemistry, which can then be opened to yield a chloro-substituted carboxylic acid. mdpi.com The stereochemical outcome is often influenced by the substrate geometry and the reaction conditions.

| Method | Target Stereochemistry | Key Features |

| Organocuprate Chemistry | (Z)-chloroalkenes | Reduction/alkylation of dichloro-enoyl systems. acs.orgnih.gov |

| Chloroaziridine Ring-Opening | (Z)-chloroalkenes | Stereoselective formation and opening of aziridine (B145994) rings. nii.ac.jprsc.org |

| Chlorolactonization | Diastereomeric lactones | Intramolecular cyclization of unsaturated carboxylic acids. mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 6 Heptenoic Acid Transformations

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group in 6-chloro-6-heptenoic acid is a primary site for chemical modification, enabling the synthesis of a range of derivatives.

Formation of Esters, Amides, and Anhydrides

The conversion of carboxylic acids to esters, amides, and anhydrides is a fundamental set of transformations in organic synthesis. uomustansiriyah.edu.iqminia.edu.eg These reactions typically proceed through nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid or its activated form. libretexts.org

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. This process, known as Fischer esterification, is an equilibrium-driven reaction. masterjeeclasses.com

Amidation: Amides can be formed by the reaction of this compound with ammonia (B1221849) or a primary or secondary amine. libretexts.orgmdpi.com This reaction often requires activation of the carboxylic acid, for instance, by converting it to an acid chloride, to facilitate the nucleophilic attack by the amine. libretexts.org

Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two molecules of this compound, often using a strong dehydrating agent like phosphorus pentoxide. masterjeeclasses.com Mixed anhydrides can also be synthesized by reacting the carboxylate salt of this compound with an acyl halide. minia.edu.eg

Table 1: Examples of Carboxylic Acid Derivative Formation

| Derivative | Reagents and Conditions | General Reaction |

| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| Amide | Amine (R'NH₂), Activating Agent (e.g., SOCl₂) then R'NH₂ | R-COOH → R-COCl + R'NH₂ → R-CONHR' |

| Anhydride | Dehydrating Agent (e.g., P₂O₅) | 2 R-COOH → (RCO)₂O + H₂O |

Decarboxylative Processes, including Radical Mechanisms

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. acs.org This process can be induced through various methods, including those that proceed via radical intermediates. acs.orgnih.gov

A notable example of a radical decarboxylation is the Barton-Hunsdiecker reaction, where a silver salt of a carboxylic acid reacts with a halogen to produce an organic halide. nih.gov While not specific to this compound in the provided context, the general mechanism involves the formation of an acyl hypohalite, which then undergoes homolytic cleavage to generate an acyloxy radical. This radical subsequently loses carbon dioxide to form an alkyl radical, which then abstracts a halogen atom. acs.orgnih.gov

Studies on similar compounds, such as 6-heptenoic acid, have provided evidence for radical-involved mechanisms in decarboxylative reactions. For instance, the reaction of 6-heptenoic acid to furnish a mixture of 1-fluoro-5-hexene and (fluoromethyl)cyclopentane points towards a radical pathway. acs.orgnih.gov Oxidative decarboxylation of carboxylic acids using reagents like lead tetraacetate, sometimes with a copper(II) acetate (B1210297) catalyst, can also lead to the formation of alkenes through a proposed free-radical mechanism. redalyc.orgscielo.org.bo

Intramolecular Cyclization Reactions (e.g., Lactonization, Bicyclization)

The structure of this compound and its derivatives allows for intramolecular reactions, leading to the formation of cyclic structures.

Lactonization: While direct lactonization of this compound is not explicitly detailed, the formation of lactones from ω-hydroxy acids is a well-established process. mdpi.com If the chlorine atom in this compound were to be replaced by a hydroxyl group, the resulting compound could undergo intramolecular esterification to form a seven-membered lactone. Various reagents, such as 2-chloro-6-methyl-1,3-diphenylpyridinium tetrafluoroborate, have been shown to be effective for lactonization. mdpi.comdiva-portal.org

Bicyclization: Research on related compounds, specifically 3-hydroxy-6-heptenoic acids, has demonstrated their ability to undergo bicyclization to form bicyclo[3.2.0]hept-3-en-6-ones. researchgate.net This transformation highlights the potential for the carbon skeleton of a heptenoic acid derivative to participate in the formation of bicyclic systems. researchgate.net

Reactions at the Terminal Olefinic Moiety

The carbon-carbon double bond in this compound is another reactive site, susceptible to additions and more complex transformations.

Electrophilic and Radical Additions to the Carbon-Carbon Double Bond

The double bond can undergo addition reactions with both electrophiles and radicals.

Electrophilic Addition: In an electrophilic addition, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of this addition is typically governed by Markovnikov's rule.

Radical Addition: Radical addition to a double bond proceeds via a different mechanism, often initiated by a radical species. openstax.org For instance, the reaction of polyunsaturated fatty acids with nitrogen dioxide (•NO2) can occur through direct radical addition to an olefin. nih.gov

Olefin Metathesis Reactions for Structural Elaboration

Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds. google.comlibretexts.org This reaction, catalyzed by transition metal complexes such as those containing ruthenium or molybdenum, has broad applications in organic synthesis, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). acs.orgharvard.edu

While specific examples involving this compound are not provided in the search results, its terminal olefin makes it a potential substrate for these transformations. For instance, in a cross-metathesis reaction, this compound could be reacted with another olefin to generate a new, more complex unsaturated carboxylic acid. Ring-closing metathesis could be employed if the molecule contains a second double bond, allowing for the formation of a macrocyclic structure. The success of such reactions often depends on the choice of catalyst and reaction conditions. mcgill.ca

Transformations Involving the Organic Chloride

The chlorine atom attached to the sp²-hybridized carbon of the double bond is the focal point for several key reactions. Its reactivity is distinct from that of a typical alkyl chloride due to the electronic effects of the adjacent double bond.

The chlorine at the C-6 position of this compound is susceptible to nucleophilic displacement, allowing for the synthesis of a wide array of derivatives. While vinylic halides are generally less reactive towards nucleophilic substitution than their alkyl counterparts, reactions can be facilitated under specific conditions or with potent nucleophiles. Studies on similarly activated chloro-heterocyclic systems demonstrate that the activated chlorine leaving group can undergo substitution with various nucleophiles, including sodium azide, amines, thiophenol, and malononitrile, under mild conditions. researchgate.net These reactions pave the way for introducing diverse functionalities, such as azido, amino, thioether, and cyanoalkyl groups, onto the heptenoic acid backbone.

The table below illustrates potential nucleophilic substitution reactions for this compound based on established reactivity patterns.

| Nucleophile | Reagent Example | Potential Product Derivative |

| Azide | Sodium Azide (NaN₃) | 6-Azido-6-heptenoic acid |

| Amine | Ammonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH) | 6-Amino-6-heptenoic acid Derivatives |

| Thiol | Thiophenol (PhSH), Alkanethiols (RSH) | 6-(Thio)-6-heptenoic acid Derivatives |

| Cyanide | Sodium Cyanide (NaCN) | 6-Cyano-6-heptenoic acid |

| Malonate | Diethyl malonate | 6-(Dicarboxyethylmethyl)-6-heptenoic acid |

This table is illustrative of potential reactions based on the known reactivity of vinylic chlorides.

Reductive dehalogenation offers a pathway to remove the chlorine atom from this compound, yielding 6-heptenoic acid. This transformation is significant for synthesizing the parent unsaturated acid or for removing halogenated functionalities from organic molecules. Various methods have been reported for the reductive dehalogenation of chlorinated organic compounds. One effective method involves the use of Raney alloys, such as Raney Cobalt-Aluminum (Co-Al), in an alkaline solution. researchgate.net This system has been shown to reductively dehalogenate chlorobenzoates and chlorophenols. researchgate.net Similarly, perdeuterated heptanoic acid has been prepared through the dehalogenation and desulfurization of a substituted thiophene (B33073) using Raney-Ni in a deuterated solvent, highlighting the utility of this catalyst. researchgate.net Other processes for reductive dehalogenation have also been developed, providing a range of conditions for this transformation. google.comambeed.com

The following table summarizes potential conditions for the reductive dehalogenation of this compound.

| Reagent/Catalyst | Solvent/Conditions | Product | Reference |

| Raney Co-Al Alloy | Alkaline solution (e.g., NaOH) | 6-Heptenoic acid | researchgate.net |

| Raney-Ni | Basic solution (e.g., NaOD/D₂O for deuteration) | 6-Heptenoic acid | researchgate.net |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 6-Hepten-1-ol (reduction of both groups) | ambeed.com |

This table presents potential methods based on established procedures for other chlorinated compounds.

Advanced Mechanistic Studies

Advanced mechanistic studies, often employing computational chemistry, provide deep insights into the reaction pathways, intermediates, and transition states involved in the transformations of vinylic chlorides, which serve as excellent models for this compound.

The transformation of vinylic chlorides can proceed through various mechanisms, and computational studies have been instrumental in mapping the potential energy surfaces for these reactions. researchgate.netresearchgate.net For reactions involving radical species, such as the reaction of vinyl chloride with the hydroxyl radical (OH), the mechanism involves initial addition to form a radical adduct. psu.edu Theoretical calculations using methods like spin-projected MP2 theory have characterized the transition states for these addition reactions, finding that addition to the β-carbon (the carbon not bearing the chlorine) is generally more favorable. psu.edu

DFT (Density Functional Theory) calculations have been used to map the potential energy surfaces for various reaction pathways, identifying equilibrium structures of reactants, products, and intermediates, as well as transition state structures. researchgate.netmdpi.com For instance, in the photodissociation of vinyl chloride, several primary dissociation processes compete, including the elimination of HCl and the fission of the C-Cl bond, each with specific barrier heights and transition states. researchgate.net These studies reveal the complexity of the reaction landscape, with multiple interconnected pathways involving various intermediates like chloroethylidene radicals and chlorovinyl radicals. researchgate.netresearchgate.net

Key Intermediates and Transition States in Vinylic Chloride Reactions (Analogous Systems)

| Reaction Type | Intermediate/Transition State | Computational Method | Finding | Reference |

|---|---|---|---|---|

| OH Radical Addition | OH-vinyl chloride adduct | Variational Transition State Theory, G3(MP2) | Addition to the β-site is the dominant low-temperature pathway. | psu.edu |

| H-atom Abstraction | H-abstraction transition state | Ab initio calculations | Becomes a significant channel at temperatures above 620 K. | psu.edu |

| Photodissociation | Various (e.g., three-center and four-center TS for HCl elimination) | MP2/6-31G(d,p), B3PW91/aug-cc-pVTZ | HCl elimination and C-Cl bond fission are major degradation paths. | researchgate.net |

Kinetic and thermodynamic studies quantify the rates and energy changes of reactions, providing a deeper understanding of their feasibility and mechanism. The kinetics of the reaction of vinyl chloride with OH radicals exhibit a complex behavior with a negative temperature dependence below 560 K and a positive dependence above 620 K. psu.edu

This behavior has been described by the following Arrhenius equations:

k(293-560 K) = (2.72 ± 0.35) × 10⁻¹² exp((335 ± 42)/T) cm³ molecule⁻¹ s⁻¹ psu.edu

k(620-1173 K) = (6.3 ± 4.0) × 10⁻¹¹ exp((-2740 ± 490)/T) cm³ molecule⁻¹ s⁻¹ psu.edu

The negative temperature dependence at lower temperatures is attributed to the formation of a stabilized adduct, while at higher temperatures, H-atom abstraction becomes the dominant, higher-energy channel. psu.edu

Thermodynamic profiling helps to determine the spontaneity of a reaction. For addition polymerizations of vinyl monomers, the change in Gibbs free energy (ΔG) must be negative for the reaction to proceed. rsc.org The enthalpy change (ΔH) for such reactions is always negative because a stable σ-bond is formed from a less stable π-bond. rsc.org

In catalytic systems, such as the production of vinyl chloride from 1,2-dichloroethane (B1671644) (DCE) and acetylene, DFT calculations have been used to determine the activation energies for different metal chloride catalysts. mdpi.com This allows for a prediction of catalyst activity based on the energy profile of the rate-determining step. mdpi.com

Activation Energies for VCM Formation (Acetylene-DCE Complex Pathway)

| Catalyst | Activation Energy (Ea) in kJ mol⁻¹ |

|---|---|

| RuCl₃ | 189.1 |

| AuCl₃ | 141.4 |

| BaCl₂ | 167.3 |

Data from reference mdpi.com

These kinetic and thermodynamic profiles are crucial for optimizing reaction conditions and understanding the underlying mechanistic details of transformations involving the vinylic chloride group in molecules like this compound.

Derivatization and Structural Modification of 6 Chloro 6 Heptenoic Acid

Synthesis of Functionalized Esters and Amides for Specific Applications

The carboxylic acid moiety of 6-chloro-6-heptenoic acid is a prime target for derivatization into esters and amides. These modifications can significantly alter the compound's lipophilicity, stability, and interaction with biological targets.

Ester Synthesis:

Standard esterification methods are readily applicable to this compound. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach. youtube.com More contemporary methods employ coupling agents to facilitate the reaction under milder conditions. For instance, the use of chlorosilanes can promote the efficient formation of esters from various carboxylic acids and primary alcohols. researchgate.net

The resulting esters can be designed for specific purposes. For example, conversion to methyl or ethyl esters can increase volatility for applications in gas chromatography. mdpi.com Furthermore, the synthesis of more complex esters, incorporating moieties known for biological activity, can produce derivatives with potential therapeutic applications. nih.gov

Amide Synthesis:

Amide derivatives of this compound can be synthesized through the reaction of the carboxylic acid with primary or secondary amines. This transformation often requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. researchgate.net Phosphonium (B103445) salts, generated in situ from reagents like N-chlorophthalimide and triphenylphosphine, have been shown to be effective activators for the amidation of a range of carboxylic acids. nih.govresearchgate.net Another green chemistry approach involves the use of boric acid as a catalyst in solvent-free conditions. orgsyn.org

Amides of fatty acids are known to be a class of lipid bioregulators, and this principle can be extended to derivatives of this compound. nih.gov By coupling it with biologically active amines, novel compounds with tailored pharmacological profiles can be generated. nih.gov

Table 1: Synthesis of Esters and Amides from this compound This table is illustrative and based on general synthetic methods.

| Derivative Type | Derivative Name | General Synthesis Method | Key Reagents | Potential Application |

|---|---|---|---|---|

| Ester | Methyl 6-chloro-6-heptenoate | Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Chemical Intermediate, GC Analysis |

| Ester | Ethyl 6-chloro-6-heptenoate | Chlorosilane-mediated Esterification | Ethanol, Chlorosilane (e.g., Me₃SiCl) | Chemical Intermediate |

| Amide | N-Benzyl-6-chloro-6-heptenamide | Phosphonium Salt Coupling | Benzylamine, N-chlorophthalimide, PPh₃ | Bioactive Molecule Synthesis |

| Amide | 6-Chloro-N-(2-phenylethyl)hept-6-enamide | Boric Acid Catalysis | Phenethylamine, Boric Acid | Pharmaceutical Intermediate |

Design and Synthesis of Chiral Derivatives with Defined Stereochemistry

The introduction of chirality into the structure of this compound can lead to derivatives with stereospecific biological activities. While the parent molecule is achiral, modifications at the double bond or along the alkyl chain can create stereogenic centers.

One potential strategy involves the asymmetric reduction of the double bond. While this would remove the vinyl chloride functionality, it could introduce chirality at positions 5 and 6. Asymmetric hydrogenation of α,β-unsaturated carboxylic acids using chiral transition metal catalysts, such as ruthenium clusters with chiral diphosphine ligands, is a well-established method for creating chiral centers with high enantioselectivity. rsc.orgrsc.org

Alternatively, copper hydride (CuH)-catalyzed reactions offer a pathway to synthesize β-chiral amides directly from α,β-unsaturated carboxylic acids. nih.gov This methodology could potentially be adapted for this compound, where a chiral ligand on the copper catalyst would direct the stereoselective addition of an amine. Similarly, CuH-catalyzed asymmetric reduction can yield β-chiral aldehydes, which are versatile intermediates for further synthesis. researchgate.net

The development of chiral phthalidyl esters is another avenue, where an asymmetric acetalization of the carboxylic acid group can be achieved using chiral catalysts. researchgate.net This would result in a chiral center adjacent to the ester linkage.

Table 2: Potential Strategies for Chiral Derivative Synthesis This table is illustrative and based on methods for structurally related compounds.

| Chiral Moiety Target | Synthetic Approach | Catalyst/Reagent Type | Potential Chiral Product |

|---|---|---|---|

| Alkyl Chain | Asymmetric Hydrogenation | Chiral Ruthenium Clusters | Chiral 6-chloroheptanoic acid derivatives |

| β-Position to Carbonyl | CuH-Catalyzed Asymmetric Amidation | Chiral Copper Hydride Complex | β-Chiral amides of this compound |

| Ester Linkage | Asymmetric Acetalization | Chiral Organocatalysts | Chiral Phthalidyl Esters |

Development of Analogues with Modified Alkyl Chain Lengths and Halogenation Patterns

Altering the length of the alkyl chain and the nature of the halogen substituent can systematically modify the properties of this compound analogues.

Alkyl Chain Modification:

The synthesis of analogues with different chain lengths can be achieved through various organic synthesis routes. For instance, shorter-chain analogues could be prepared from corresponding shorter-chain starting materials, while longer chains could be introduced through coupling reactions. The lipophilicity and, consequently, the biological membrane permeability of the molecule can be fine-tuned by adjusting the alkyl chain length. nih.gov Oligomerization of unsaturated carboxylic acids or their esters, often catalyzed by acids, is a known method to produce longer-chain molecules, although this would significantly alter the original structure. google.com

Modification of Halogenation:

Replacing the chlorine atom with other halogens (fluorine, bromine, or iodine) can impact the reactivity and biological activity of the resulting analogues. For example, fluorinated analogues of other bioactive carboxylic acids, such as retinoic acid, have been synthesized and shown to possess altered biological profiles. nih.govnih.gov The synthesis of such analogues could involve the use of halogenated building blocks or the development of specific halogen exchange reactions. The synthesis of ω-fluorinated octanoic acid has been achieved through nucleophilic displacement of a tosylate group with a fluoride (B91410) ion, a strategy that could potentially be adapted. elsevierpure.com The reactivity of the C-X bond varies significantly down the halogen group, which would influence the stability and potential reactions of these analogues.

Introduction of Additional Functional Groups for Enhanced Reactivity or Bioactivity

The introduction of additional functional groups onto the this compound scaffold can provide points for further chemical modification or enhance its biological activity.

The vinyl chloride group is a key site for such modifications. wikipedia.org Vinyl chlorides can undergo a variety of reactions, including nucleophilic substitution, although this is generally less facile than with alkyl halides. icm.edu.plorganic-chemistry.org The double bond itself can be a site for addition reactions, potentially leading to the introduction of hydroxyl, amino, or other functional groups on adjacent carbons. The reactivity of the vinyl group can be influenced by neighboring groups; for instance, an adjacent electron-withdrawing group can activate it for Michael additions. bartleby.com

The alkyl chain also presents opportunities for functionalization. While C-H activation on a simple alkyl chain is challenging, strategic approaches can be employed. Furthermore, the carboxylic acid group can be used as a handle to introduce a wide array of functionalities through the synthesis of more complex esters and amides, as discussed in section 3.1. For example, coupling with amino acids or other bioactive molecules could yield hybrid compounds with novel properties. nih.govmdpi.com

Applications of 6 Chloro 6 Heptenoic Acid As a Synthetic Intermediate and Building Block

Role in the Construction of Complex Organic Scaffolds

The construction of complex organic scaffolds is a central theme in organic chemistry, aimed at producing novel molecular architectures. scbt.com The utility of 6-chloro-6-heptenoic acid in this area stems from its two distinct reactive sites. The carboxylic acid group can readily undergo a variety of transformations, including esterification, amidation, and reduction to an alcohol. The vinyl chloride moiety can participate in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful methods for forming carbon-carbon bonds.

Theoretically, these two functional groups can be reacted in a controlled, stepwise manner. For example, the carboxylic acid could first be converted to an amide by coupling with an amine. Subsequently, the vinyl chloride could be subjected to a palladium-catalyzed cross-coupling reaction to attach a different molecular fragment. This sequential reactivity allows for the controlled assembly of complex structures from a relatively simple starting material. This approach is fundamental to building the molecular framework of new chemical entities. scispace.com While direct examples of its use are sparse, its structure is analogous to other heptenoic acid derivatives used in the synthesis of complex macrocycles and polyketides. mdpi.comacs.org

Contribution to Diversification-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in chemical biology and drug discovery to create libraries of structurally diverse small molecules. scispace.comnih.gov Unlike target-oriented synthesis, which aims to create a single complex molecule, DOS focuses on generating a wide variety of molecular scaffolds from a common set of starting materials. scispace.comrsc.org This approach is vital for screening against new biological targets and discovering novel lead compounds for drug development. nih.govnih.gov

A key principle in DOS is the use of building blocks that possess multiple, orthogonally reactive functional groups. This compound is an excellent conceptual candidate for a DOS campaign. Its two functional groups—the carboxylic acid and the vinyl chloride—can undergo different classes of reactions under distinct conditions.

A hypothetical DOS workflow using this molecule could involve:

Scaffold Preparation: The carboxylic acid could be reacted with a library of diverse amines or alcohols to create a collection of amides or esters.

Diversification Step: Each of these products could then be subjected to a range of palladium-catalyzed cross-coupling reactions at the vinyl chloride position, using a library of boronic acids (Suzuki coupling), organostannanes (Stille coupling), or alkenes (Heck coupling).

This two-step process would rapidly generate a large library of compounds with diversity in both the "appendage" (from the amide/ester formation) and the core "scaffold" (from the cross-coupling). This strategy of using a bifunctional starting material to access new chemotypes is a hallmark of DOS and is essential for creating high-quality compound libraries for biological screening. rsc.orgnih.gov

Advanced Analytical and Spectroscopic Characterization in 6 Chloro 6 Heptenoic Acid Research

High-Resolution Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are central to the isolation and analysis of 6-chloro-6-heptenoic acid, enabling researchers to distinguish it from starting materials, byproducts, and other components within a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Product Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for analyzing volatile compounds. Due to the inherent low volatility of carboxylic acids, this compound typically requires a derivatization step to convert it into a more volatile form, such as a methyl or silyl (B83357) ester, prior to GC-MS analysis. This chemical modification enhances its thermal stability and allows it to be readily vaporized and passed through the gas chromatograph.

Once injected, the derivatized compound is separated from other volatile components in the mixture based on its boiling point and interactions with the chromatographic column's stationary phase. As each separated compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," and the molecular weight of the derivative, which are crucial for its unambiguous identification. This technique is particularly effective for identifying impurities and characterizing the composition of complex product mixtures resulting from synthesis or degradation studies involving this compound.

Liquid Chromatography (HPLC/LC-MS) for Non-Volatile Compounds and Quantitative Analysis

For the analysis of this compound in its native, underivatized form, High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are the methods of choice. These techniques are exceptionally well-suited for non-volatile and thermally sensitive molecules.

In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation occurs based on the differential partitioning of the analyte between the two phases. Reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, is commonly employed for polar compounds like this compound.

The power of this technique is significantly enhanced when the HPLC system is connected to a mass spectrometer. LC-MS provides two layers of data: the retention time from the HPLC, which is characteristic of the compound under specific conditions, and the mass-to-charge ratio from the MS, which confirms its identity. This combination allows for highly sensitive and selective detection, making LC-MS an invaluable tool for the precise quantitative analysis of this compound in various matrices.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and economical method for qualitatively monitoring the progress of chemical reactions. During the synthesis or chemical modification of this compound, TLC allows chemists to quickly visualize the consumption of reactants and the formation of the desired product. By spotting the reaction mixture onto a TLC plate and developing it in an appropriate solvent system, the components separate based on their polarity. Comparison with reference spots of the starting material and product allows for a swift assessment of the reaction's status, guiding decisions on reaction time and workup procedures.

Advanced Column Chromatography for Isolation and Purification

When pure samples of this compound are required for further study, advanced column chromatography techniques, such as flash chromatography, are employed for preparative-scale isolation and purification. This method operates on the same principles as TLC but on a much larger scale, allowing for the separation of gram-level quantities of material. A glass column is packed with a stationary phase, typically silica (B1680970) gel, and the crude reaction mixture is loaded onto the top. A carefully selected solvent or solvent mixture (mobile phase) is then passed through the column, often under moderate pressure to accelerate the process. The components of the mixture travel through the column at different rates, enabling the collection of purified fractions of this compound.

State-of-the-Art Spectroscopic Methods for Structural Elucidation

Once a pure sample is obtained, spectroscopic methods are employed to confirm its exact chemical structure.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity.

¹H NMR (Proton NMR): This experiment provides detailed information about the hydrogen atoms in the molecule. The spectrum for this compound would display distinct signals corresponding to the vinyl proton on the double bond, the protons on the carbon atoms adjacent to the carbonyl group and the chlorine atom, and the other methylene (B1212753) protons in the aliphatic chain. The chemical shift, integration (relative number of protons), and splitting pattern (spin-spin coupling) of each signal are used to assign the specific position of each proton.

¹³C NMR (Carbon-13 NMR): This technique provides a signal for each unique carbon atom in the molecule. For this compound, the ¹³C NMR spectrum would confirm the presence of the carboxylic acid carbon, the two sp²-hybridized carbons of the C=C double bond, and the sp³-hybridized carbons of the alkyl chain. This data is complementary to the ¹H NMR spectrum and helps to build the carbon framework of the molecule.

2D NMR (e.g., COSY, HSQC): Two-dimensional NMR experiments reveal correlations between different nuclei, providing conclusive evidence for the structural assignment. For instance, a COSY (Correlation Spectroscopy) spectrum shows which protons are coupled to each other, allowing for the tracing of the proton-proton connectivity through the carbon skeleton. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with the carbon atom it is directly attached to, linking the ¹H and ¹³C NMR data sets and removing any ambiguity in the assignment of the chemical structure.

| Analytical Technique | Primary Application in this compound Research | Key Information Provided |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives and reaction byproducts. | Molecular weight and fragmentation patterns for identification of volatile species. |

| High-Performance Liquid Chromatography/Liquid Chromatography-Mass Spectrometry (HPLC/LC-MS) | Quantitative analysis of non-volatile this compound. | Retention time for separation and mass-to-charge ratio for identification and quantification. |

| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress and screening of conditions. | Qualitative assessment of the presence of reactants and products. |

| Advanced Column Chromatography | Preparative isolation and purification of the compound. | Yields purified samples of this compound for further analysis. |

| Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, 2D) | Comprehensive structural elucidation and confirmation. | Detailed atomic connectivity, chemical environment of nuclei, and definitive structural assignment. |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the precise determination of the molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with high accuracy, allowing for the calculation of its elemental composition. The molecular formula for this compound is C7H11ClO2, with a corresponding molecular weight of approximately 162.61 g/mol . keyorganics.net The presence of a chlorine atom is readily identified by the characteristic isotopic pattern in the mass spectrum, where the M+ and M+2 peaks appear in an approximate 3:1 ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgjeolusa.com This fragmentation pattern is unique to the molecule's structure. While specific fragmentation data for this compound is not widely published, general principles of mass spectrometry suggest that common fragmentation pathways would involve the loss of the carboxyl group, the chlorine atom, and cleavage of the aliphatic chain. This powerful combination of HRMS and MS/MS offers a high degree of confidence in the identification and structural characterization of the compound. uva.nlnih.goveurl-pops.eu

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C7H11ClO2 | keyorganics.net |

| Molecular Weight | 162.61 g/mol | keyorganics.net |

| Key Isotopic Peak Ratio (Cl) | ~3:1 (M+ / M+2) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in this compound. uni-siegen.deresearchgate.net These techniques probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs. oatext.com

For this compound, the IR spectrum would be expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group. A sharp, intense peak around 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid. researchgate.net The presence of the C=C double bond would likely give rise to a moderate absorption band around 1640-1680 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. The C=C stretching vibration is often strong and easily identifiable in the Raman spectrum. Analysis of the vibrational spectra can also offer insights into the conformational preferences of the molecule in different states (solid, liquid). oatext.comspectroscopyonline.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | 1700-1725 |

| Alkene | C=C stretch | 1640-1680 |

| Chloroalkane | C-Cl stretch | 600-800 |

X-ray Crystallography for Definitive Solid-State Structure and Stereochemistry Determination

Chiral Analytical Methods for Enantiomeric Purity Assessment

Since this compound possesses a stereocenter at the C6 position, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is crucial in many applications, particularly in pharmacology, where different enantiomers can exhibit distinct biological activities. Chiral analytical methods are employed to separate and quantify these enantiomers. researchgate.netgoogle.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique for the separation of enantiomers. scielo.org.mxresearchgate.netjmcs.org.mx Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including carboxylic acids. mdpi.com The selection of the appropriate CSP and mobile phase is critical for achieving successful separation. scielo.org.mx

Another approach involves the use of chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be separated by standard, non-chiral chromatography techniques like gas chromatography (GC) or HPLC. researchgate.net The enantiomeric excess (ee) can then be determined from the relative peak areas of the separated diastereomers.

Table 3: Common Chiral Analytical Techniques

| Technique | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation and quantification of (R)- and (S)-enantiomers. |

| Chiral GC (after derivatization) | Separation of diastereomeric derivatives on a standard GC column. | Indirect determination of enantiomeric purity. |

Theoretical and Computational Chemistry Studies on 6 Chloro 6 Heptenoic Acid

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanics (QM) is the fundamental theory describing the behavior of electrons in molecules. QM calculations allow for the precise determination of electronic structure, molecular geometries, and the energetics associated with chemical reactions and conformational changes.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying reaction mechanisms. sumitomo-chem.co.jp For a molecule such as 6-chloro-6-heptenoic acid, DFT can be employed to elucidate the pathways of reactions, for instance, the mechanism of nucleophilic substitution at the vinylic chloride position or addition reactions across the carbon-carbon double bond.

Researchers can use DFT to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov The calculated energy difference between the reactants and the transition state provides the activation energy barrier, which is a key determinant of the reaction rate. rsc.org For example, a hypothetical study on the hydrodechlorination of this compound would involve calculating the energetics of different proposed pathways.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound

Calculations performed at the B3LYP-D3/def2-TZVP level of theory in a simulated solvent environment (water, PCM).

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| TS1 | First Transition State | +22.5 |

| Intermediate | Covalent Intermediate | +5.3 |

| TS2 | Second Transition State | +18.9 |

This interactive table presents hypothetical data typical of a DFT reaction mechanism study. The values illustrate the energy changes along a proposed reaction coordinate.

Studies on similar long-chain molecules show that the relative orientation of functional groups is critical. researchgate.net For this compound, key dihedral angles would include rotation around the C4-C5 and C5-C6 bonds, which would dictate the spatial relationship between the carboxylic acid head and the chloroalkene tail. DFT calculations can provide precise relative energies for these different conformers.

Table 2: Calculated Relative Stabilities of Selected Conformers of this compound

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Description | Relative Energy (kcal/mol) |

| A | ~180° | Anti (extended chain) | 0.00 |

| B | ~60° | Gauche | +0.65 |

| C | ~-60° | Gauche | +0.65 |

| D | ~0° | Eclipsed (Transition State) | +4.50 |

This interactive table shows plausible relative energies for different rotational isomers (rotamers) around a central carbon-carbon bond, demonstrating the energetic preference for the extended anti-conformation.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While QM methods are excellent for static energy calculations, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. ebsco.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.gov

The choice of solvent can dramatically alter chemical reactivity. MD simulations explicitly model the interactions between the solute (this compound) and a large number of solvent molecules. This allows for a detailed investigation of how the solvent influences the conformational preferences and the accessibility of the reactive sites. For example, a polar solvent like water would form hydrogen bonds with the carboxylic acid group, potentially stabilizing conformers where this group is exposed. A nonpolar solvent would favor conformations that minimize the exposure of the polar acid group. These simulations can reveal how the solvent shell organizes around the molecule and how that might affect the approach of a reactant.

Table 3: Qualitative Influence of Solvent on Molecular Properties via MD Simulations

| Property | Polar Solvent (e.g., Water) | Nonpolar Solvent (e.g., Hexane) |

| Carboxylic Acid Group | Exposed to solvent, extensive H-bonding | Shielded, intramolecular H-bonding may be favored |

| Alkyl Chain | Flexible, but may adopt specific conformations due to hydrophobic effect | Highly flexible, random coil behavior |

| Chloroalkene Moiety | Solvent accessibility may be high | Solvent accessibility depends on chain conformation |

| Overall Reactivity | May enhance reactions involving ionic transition states | May enhance reactions involving nonpolar transition states |

This interactive table summarizes the general effects a solvent environment can have on a molecule like this compound, as would be explored in an MD simulation.

If this compound were being investigated as a potential enzyme inhibitor, MD simulations would be a critical tool for predicting its binding mode and affinity. dntb.gov.ua The process typically begins with molecular docking, where computational algorithms predict the most likely binding pose of the molecule within the enzyme's active site. Following docking, an MD simulation is run on the enzyme-ligand complex.

The simulation reveals the stability of the binding pose and quantifies the key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts. nih.gov By analyzing the trajectory, researchers can calculate metrics like the root-mean-square deviation (RMSD) to assess binding stability and the residence time of key interactions, providing a dynamic picture of the binding event.

Table 4: Hypothetical Analysis of Binding Interactions from an MD Simulation

Analysis of a 100 ns MD simulation of this compound bound to a hypothetical enzyme active site.

| Interaction Type | Interacting Residues (Enzyme) | Ligand Moiety | Occupancy (%) |

|---|---|---|---|

| Hydrogen Bond | Arg-123 | Carboxylate Oxygen | 95.2 |

| Hydrogen Bond | Ser-88 | Carboxylate Oxygen | 78.5 |

| Hydrophobic Contact | Leu-45, Val-92 | Alkyl Chain (C2-C5) | >90.0 |

This interactive table illustrates the type of data generated from an MD simulation to characterize the binding of a ligand. High occupancy indicates a stable and persistent interaction.

Computational Retrosynthetic Analysis and Reaction Pathway Prediction

Computational retrosynthesis tools use sophisticated algorithms to propose potential synthetic routes to a target molecule. For this compound, such a program would work backward from the final structure, identifying strategic bond disconnections that correspond to known and reliable chemical reactions.

The software might identify several plausible pathways. For example, one disconnection could be at the carbon-carbon double bond, suggesting its formation via a Wittig reaction or a Horner-Wadsworth-Emmons reaction. Another pathway might involve the late-stage introduction of the chlorine atom, perhaps from a corresponding ketone precursor. These computational predictions provide a valuable roadmap for chemists, suggesting multiple synthetic strategies that can then be evaluated and tested in the laboratory.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-6-heptenoic acid, and what catalysts or reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves chlorination of 6-heptenoic acid derivatives or nucleophilic substitution of pre-functionalized precursors. For example, using thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (30–40°C) achieves efficient chlorination of carboxylic acid intermediates . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of substrate to SOCl₂) and inert gas purging to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .

Q. How is this compound characterized to confirm its molecular structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic peaks: the chloroalkene proton (δ 5.8–6.2 ppm, doublet) and carbonyl carbon (δ 170–175 ppm). Infrared (IR) spectroscopy confirms the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 164.03 [M+H]⁺). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm .

Q. What are the known stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under thermal (40–60°C), hydrolytic (pH 3–9), and oxidative (3% H₂O₂) conditions. For example, thermal decomposition kinetics can be monitored via TGA/DSC, showing degradation onset at ~120°C. Storage in amber vials at –20°C under nitrogen atmosphere minimizes photolytic and oxidative degradation. Periodic NMR and HPLC analyses (every 3–6 months) track impurity formation .

Q. What are the primary applications of this compound in organic synthesis or medicinal chemistry?

- Methodological Answer : The compound serves as a key intermediate in synthesizing α,β-unsaturated ketones via Horner-Wadsworth-Emmons reactions. Its electrophilic chloroalkene moiety facilitates cross-coupling (e.g., Suzuki-Miyaura) to generate biaryl derivatives. In medicinal chemistry, it is used to develop protease inhibitors by mimicking transition-state analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound across studies?

- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, trace moisture). A systematic approach includes:

- Replicating protocols exactly as described in conflicting studies .

- Conducting controlled experiments to isolate variables (e.g., temperature, catalyst loading).

- Applying multivariate statistical analysis (e.g., ANOVA) to identify significant factors .

- Validating results using orthogonal techniques (e.g., comparing NMR vs. X-ray crystallography data) .

Q. What experimental designs are optimal for studying the acid’s stereoelectronic effects in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron distribution and orbital interactions. Experimentally, Hammett plots correlate substituent effects on reaction rates (e.g., using para-substituted aryl derivatives). In situ FTIR or Raman spectroscopy tracks intermediate formation during catalysis .

Q. How can computational methods predict the metabolic fate or toxicity of this compound derivatives?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models with descriptors like logP, polar surface area, and HOMO-LUMO gaps. Molecular docking (AutoDock Vina) simulates binding to cytochrome P450 enzymes. In vitro assays (e.g., Ames test for mutagenicity) validate predictions .

Q. What advanced analytical techniques are required to detect trace impurities or degradation products in this compound?

- Methodological Answer : LC-MS/MS (Triple Quadrupole) with MRM (Multiple Reaction Monitoring) detects impurities at ppm levels. High-resolution mass spectrometry (HRMS-Orbitrap) identifies unknown degradants via exact mass matching. Solid-phase microextraction (SPME) coupled with GC-MS isolates volatile byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.